Naphthomevalin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

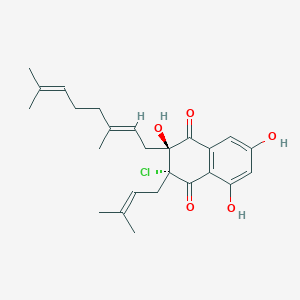

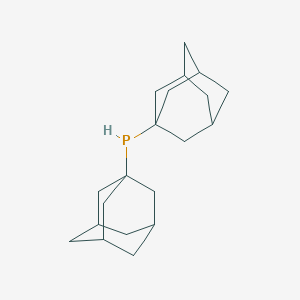

Naphthomevalin is a compound that has drawn the attention of many researchers in the field of biochemistry and pharmacology. It is a derivative of the amino acid valine and belongs to the group of naphthoquinone compounds. Naphthomevalin has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Applications De Recherche Scientifique

Mass Transfer Measurements

The naphthalene sublimation method is a prominent technique for studying mass and heat transfer in various applications. It is particularly beneficial in complex flows, geometries, and situations with large gradients in wall transport rate. This method facilitates the imposition of mass transfer boundary conditions analogous to those in convective heat transfer and allows for precise determination of local transfer coefficients. The heat transfer coefficient can also be determined from the measured mass transfer results with good confidence via a heat/mass transfer analogy, making it a reliable method in the respective field of study (Goldstein & Cho, 1995).

Medicinal Applications of Naphthalimide Derivatives

Naphthalimide compounds, including naphthomevalin, are crucial nitrogen-containing aromatic heterocycles. They exhibit extensive potential in medicinal applications due to their ability to interact with biological cations, anions, small molecules, and macromolecules via noncovalent bonds. Some naphthalimides have entered clinical trials as anticancer agents, while others are being developed as potential drugs for various diseases. Moreover, naphthalimide-derived artificial ion receptors, fluorescent probes, and cell imaging agents are being actively investigated, highlighting their diverse potential applications in medicine (Gong et al., 2016).

Therapeutic Applications as Anticancer Agents

Naphthoquinone derivatives, including naphthomevalin, have demonstrated diverse biological properties, particularly in anticancer activities. These derivatives have spurred significant research and development in the field, with a focus on the synthesis of classical and novel structures to treat cancer. The review of therapeutic patent literature indicates a growing interest in naphthoquinones and their derivatives for cancer treatment, underscoring their importance in therapeutic applications (Tandon & Kumar, 2013).

Propriétés

Numéro CAS |

135529-33-8 |

|---|---|

Nom du produit |

Naphthomevalin |

Formule moléculaire |

C25H31ClO5 |

Poids moléculaire |

447 g/mol |

Nom IUPAC |

(2S,3R)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-3-(3-methylbut-2-enyl)naphthalene-1,4-dione |

InChI |

InChI=1S/C25H31ClO5/c1-15(2)7-6-8-17(5)10-12-25(31)22(29)19-13-18(27)14-20(28)21(19)23(30)24(25,26)11-9-16(3)4/h7,9-10,13-14,27-28,31H,6,8,11-12H2,1-5H3/b17-10+/t24-,25-/m0/s1 |

Clé InChI |

DRVVWOVFACYRGZ-GFNWSNCPSA-N |

SMILES isomérique |

CC(=CCC/C(=C/C[C@@]1(C(=O)C2=C(C(=CC(=C2)O)O)C(=O)[C@]1(CC=C(C)C)Cl)O)/C)C |

SMILES |

CC(=CCCC(=CCC1(C(=O)C2=C(C(=CC(=C2)O)O)C(=O)C1(CC=C(C)C)Cl)O)C)C |

SMILES canonique |

CC(=CCCC(=CCC1(C(=O)C2=C(C(=CC(=C2)O)O)C(=O)C1(CC=C(C)C)Cl)O)C)C |

Synonymes |

naphthomevalin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrido[1,2-a]benzimidazol-8-amine](/img/structure/B159882.png)

![Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)](/img/structure/B159885.png)